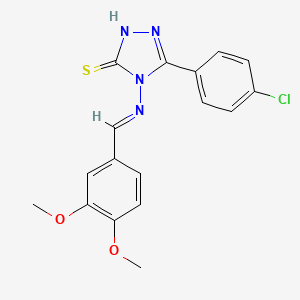
N-(2-thienylmethylene)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-thienylmethylene)-1,3-benzothiazol-2-amine: is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-). This compound is formed by the condensation of 2-thiophenecarboxaldehyde with 2-aminobenzothiazole. Schiff bases are known for their stability and ease of synthesis, especially when derived from aromatic aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thienylmethylene)-1,3-benzothiazol-2-amine involves the condensation reaction between 2-thiophenecarboxaldehyde and 2-aminobenzothiazole. The reaction typically occurs under neutral conditions but can be accelerated by heating or adding an acid catalyst. The general reaction scheme is as follows:
2-thiophenecarboxaldehyde+2-aminobenzothiazole→this compound+H2O
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same condensation reaction on a larger scale. The reaction conditions may be optimized to increase yield and purity, often involving controlled temperature and pH conditions .
Chemical Reactions Analysis
Types of Reactions: N-(2-thienylmethylene)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The thiophene and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(2-thienylmethylene)-1,3-benzothiazol-2-amine is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties .
Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is investigated for its ability to inhibit certain enzymes and interact with biological targets .
Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and dyes, due to its unique electronic properties .
Mechanism of Action
The mechanism by which N-(2-thienylmethylene)-1,3-benzothiazol-2-amine exerts its effects involves its ability to coordinate with metal ions through the nitrogen and sulfur atoms in its structure. This coordination can alter the electronic properties of the metal ions, making them more reactive in catalytic processes. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites .
Comparison with Similar Compounds
- N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene
Comparison: N-(2-thienylmethylene)-1,3-benzothiazol-2-amine is unique due to the presence of both thiophene and benzothiazole rings, which provide distinct electronic and steric properties. Compared to its analogs, which may have different substitution patterns or lack the benzothiazole ring, this compound offers enhanced stability and reactivity in forming metal complexes .
Properties
CAS No. |
73974-47-7 |
|---|---|
Molecular Formula |
C12H8N2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C12H8N2S2/c1-2-6-11-10(5-1)14-12(16-11)13-8-9-4-3-7-15-9/h1-8H |
InChI Key |
ZHNPLQDXWZYQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


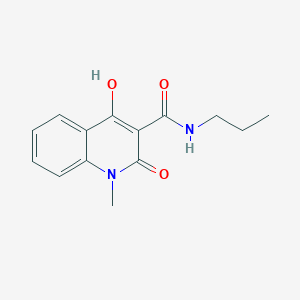

![Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-](/img/structure/B11995773.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)
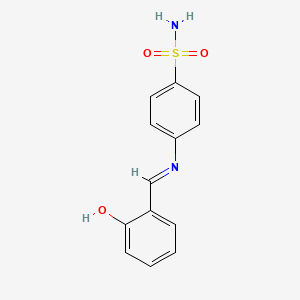
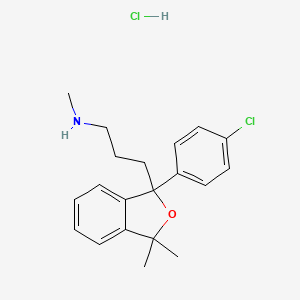
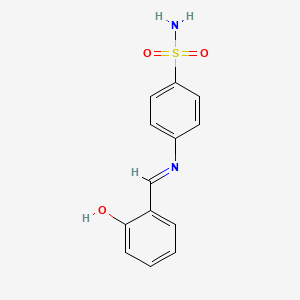

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11995821.png)
![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995846.png)
